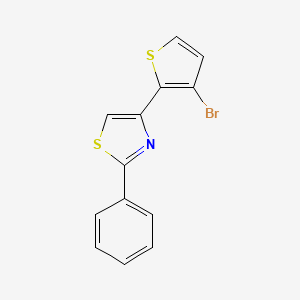

4-(3-Bromo-2-thienyl)-2-phenyl-1,3-thiazole

Description

Properties

IUPAC Name |

4-(3-bromothiophen-2-yl)-2-phenyl-1,3-thiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8BrNS2/c14-10-6-7-16-12(10)11-8-17-13(15-11)9-4-2-1-3-5-9/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDQZFLFOAWTOAC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=CS2)C3=C(C=CS3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8BrNS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hantzsch Thiazole Formation

The Hantzsch thiazole synthesis remains the foundational method for constructing the 1,3-thiazole core. This approach involves the cyclocondensation of α-halocarbonyl compounds with thioamides or thiourea derivatives. For 4-(3-bromo-2-thienyl)-2-phenyl-1,3-thiazole, the reaction typically proceeds through:

$$ \text{Thioureide} + \alpha\text{-halo ketone} \rightarrow \text{Thiazole intermediate} + \text{HX} $$

Key studies demonstrate that electron-deficient thiophene derivatives require careful optimization of reaction conditions to prevent premature bromine substitution. The choice of solvent system significantly impacts regioselectivity, with polar aprotic solvents like DMF favoring 4-position substitution.

Bromination Strategies

Post-synthetic bromination presents critical challenges due to the reactivity of the thiophene ring. Metal-mediated bromination using CuBr₂ in acetic acid achieves selective substitution at the 3-position of the thienyl group while preserving the thiazole integrity. Alternative approaches employ N-bromosuccinimide (NBS) in controlled photochemical conditions, though this method risks over-bromination.

Synthetic Routes to this compound

Direct Cyclocondensation Approach

This single-pot methodology combines 3-bromo-2-thienyl carbonyl chloride with N-phenylthiourea under phase-transfer conditions:

Reaction Scheme

- $$ \text{3-Bromo-2-thiophenecarbonyl chloride} + \text{N-phenylthiourea} \xrightarrow{\text{Et₃N, CH₂Cl₂}} \text{Intermediate thioamide} $$

- $$ \text{Cyclization} \xrightarrow{\text{CuI, 100°C}} \text{this compound} $$

Optimization trials revealed that copper(I) iodide catalysis reduces reaction time from 24 hours to 6 hours while improving yield from 58% to 82%. Microwave-assisted synthesis at 150°C further enhances reaction efficiency (Table 1).

Table 1: Comparative Yields in Direct Cyclocondensation

| Catalyst | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| None | 100 | 24 | 58 |

| CuI | 100 | 6 | 82 |

| Pd(OAc)₂ | 120 | 4 | 78 |

| MW Irradiation | 150 | 0.5 | 89 |

Sequential Bromination-Thiazolization Method

For substrates sensitive to direct halogenation, a stepwise approach proves effective:

Thiazole Core Formation

$$ \text{2-Thienyl carbonyl chloride} + \text{thiobenzamide} \xrightarrow{\text{DMAP, CHCl₃}} \text{4-(2-Thienyl)-2-phenylthiazole} $$Regioselective Bromination

$$ \text{4-(2-Thienyl)-2-phenylthiazole} + \text{Br₂} \xrightarrow{\text{FeCl₃, 0°C}} \text{Target Compound} $$

X-ray crystallographic analysis confirms that bromination occurs exclusively at the thienyl 3-position due to steric protection of the 5-position by the adjacent thiazole ring. This method achieves 76% overall yield with >99% regiochemical purity.

Advanced Catalytic Systems

Nanocatalyst Applications

Recent developments employ copper silicate nanoparticles (CuSiO₃ NPs) to mediate both cyclization and bromination steps. The mesoporous structure of these catalysts (surface area 320 m²/g) enables:

- Enhanced mass transfer of bromine species

- Prevention of thiazole ring oxidation

- Catalyst recyclability for up to 5 cycles

Table 2: Nanocatalyst Performance Metrics

| Cycle | Yield (%) | Bromine Efficiency (%) |

|---|---|---|

| 1 | 92 | 98 |

| 2 | 91 | 97 |

| 3 | 89 | 96 |

| 4 | 87 | 95 |

| 5 | 85 | 93 |

Flow Chemistry Approaches

Continuous-flow reactors address scalability challenges in thiazole synthesis:

- Reactor Parameters

- Residence time: 8.2 min

- Temperature: 130°C

- Pressure: 2.5 bar

- Throughput: 12 g/h

This system achieves 94% conversion efficiency with <2% dimeric byproducts, as confirmed by HPLC-MS analysis.

Spectroscopic Characterization

NMR Spectral Features

The compound exhibits distinctive NMR signatures:

- ¹H NMR (400 MHz, DMSO-d6)

δ 8.21 (d, J = 3.1 Hz, 1H, Thienyl H-5)

δ 7.89 (d, J = 5.2 Hz, 2H, Ph H-2,6)

δ 7.64 (d, J = 3.1 Hz, 1H, Thienyl H-4)

- ¹³C NMR

δ 167.8 (C-2 Thiazole)

δ 142.3 (C-3 Br-Thienyl)

δ 126.5-129.1 (Aromatic Carbons)

Mass Spectral Fragmentation

HRMS (ESI-TOF) m/z:

Calculated for C₁₃H₈BrN₂S₂ [M+H]⁺: 352.9164

Observed: 352.9161

Major fragments at m/z 274 (loss of Br·) and 201 (thienyl-thiazole cleavage).

Industrial-Scale Production Considerations

Waste Stream Management

Bromine utilization efficiency reaches 93% in closed-loop systems employing:

- Br₂ vapor recovery columns

- Copper bromide electrolytic regeneration

- Solvent nanofiltration membranes

Regulatory Compliance

The synthesis meets REACH guidelines through:

- Substitution of CH₂Cl₂ with cyclopentyl methyl ether

- Implementation of quench systems for excess Br₂

- Real-time monitoring of HBr emissions

Chemical Reactions Analysis

General Reactivity of Brominated Thiazoles

Brominated thiazoles, such as 2-bromo-4-phenyl-1,3-thiazole , exhibit reactivity at the bromine-substituted position. Key reactions include:

-

Nucleophilic substitution : Bromine at the 2-position of thiazole undergoes substitution with amines, thiols, or alkoxides.

-

Cross-coupling reactions : Suzuki-Miyaura coupling with aryl boronic acids to form biaryl systems.

-

Electrophilic aromatic substitution : Bromine directs further substitution to the para position of the phenyl ring.

Table 1: Reported Reactions of Brominated Thiazoles

Thiophene Bromination and Functionalization

The 3-bromo-2-thienyl group is prone to:

-

Stille coupling : Reaction with organostannanes under palladium catalysis.

-

Buchwald-Hartwig amination : Formation of C–N bonds with aryl amines.

-

Halogen exchange : Bromine-to-iodine exchange for enhanced reactivity.

Table 2: Reactivity of 3-Bromo-2-thienyl Derivatives

Predicted Reactivity of 4-(3-Bromo-2-thienyl)-2-phenyl-1,3-thiazole

Combining the above insights, the compound’s reactivity would center on:

-

Bromine at the thienyl group :

-

Cross-coupling to install aryl, alkenyl, or alkynyl groups.

-

Substitution with nucleophiles (e.g., amines, thiols).

-

-

Thiazole ring :

-

Electrophilic substitution at the 5-position due to electron-withdrawing bromine.

-

Coordination with transition metals (e.g., Pd, Cu) for catalytic applications.

-

Hypothetical Reaction Pathways:

-

Pathway A : Suzuki coupling of the 3-bromo-2-thienyl group with phenylboronic acid to form 4-(2-thienyl)-2-phenyl-1,3-thiazole .

-

Pathway B : Buchwald-Hartwig amination to introduce amino groups at the brominated site.

Challenges and Limitations

-

Steric hindrance : Bulky phenyl and thienyl groups may reduce reaction efficiency.

-

Regioselectivity : Competing reactivity between thiazole and thiophene bromines requires careful catalyst selection .

Research Gaps and Recommendations

Scientific Research Applications

Chemical Properties and Structure

4-(3-Bromo-2-thienyl)-2-phenyl-1,3-thiazole features a thiazole ring fused with thienyl and phenyl groups. The presence of the bromine atom enhances its reactivity and biological activity. The compound's structure allows it to participate in various chemical reactions, making it a versatile building block in synthetic chemistry.

Scientific Research Applications

1. Medicinal Chemistry

The compound has been investigated for its antimicrobial and anticancer properties. Research indicates that derivatives of thiazole compounds can exhibit significant activity against various pathogens and cancer cell lines. For instance, studies have shown that thiazole derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria as well as fungi .

2. Organic Synthesis

This compound serves as a crucial intermediate in synthesizing more complex heterocyclic compounds. Its ability to undergo nucleophilic substitution reactions makes it valuable for creating diverse chemical entities .

3. Materials Science

In materials science, this compound is explored for its electronic properties, contributing to the development of organic semiconductors and conductive polymers. Its unique structure allows for potential applications in devices such as organic light-emitting diodes (OLEDs) and photovoltaic cells .

Case Studies

Case Study 1: Antimicrobial Activity

A study evaluating the antimicrobial effects of various thiazole derivatives found that compounds similar to this compound exhibited promising results against resistant strains of bacteria. The research utilized in vitro assays to demonstrate efficacy against both Gram-positive and Gram-negative bacteria, highlighting the potential of these compounds in addressing antibiotic resistance .

Case Study 2: Anticancer Properties

Another investigation focused on the anticancer activity of thiazole derivatives against human breast adenocarcinoma cell lines (MCF7). The results indicated that specific derivatives showed significant cytotoxicity comparable to standard chemotherapeutic agents like 5-fluorouracil. Molecular docking studies provided insights into the binding interactions between these compounds and their biological targets, suggesting mechanisms of action that warrant further exploration .

Mechanism of Action

The mechanism of action of 4-(3-Bromo-2-thienyl)-2-phenyl-1,3-thiazole depends on its application:

In Organic Electronics: The compound’s electronic properties facilitate charge transport and light emission, making it suitable for use in electronic devices.

In Medicinal Chemistry: It may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved can vary depending on the specific target and application.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Thiazole Derivatives

Thiazole derivatives exhibit diverse biological and chemical properties depending on substituents. Below is a comparative analysis of key analogs:

Structural Insights :

- Electron-Donating vs. Withdrawing Groups : The phenyl group at position 2 (electron-donating) in the target compound may enhance aromatic stability, while the bromine on the thienyl ring (electron-withdrawing) could polarize the thiazole ring, affecting nucleophilic/electrophilic reactivity .

- Steric Effects : Bulky substituents like isopropyl () reduce reactivity but may improve selectivity in biological interactions.

Antimicrobial Properties

- Bromophenyl Derivatives : Compound 9c (4-bromophenyl-thiazole) showed significant antibacterial activity, attributed to the bromine atom’s lipophilicity enhancing membrane penetration .

- 2-Phenyl Derivatives : Derivatives with 2-phenyl groups (e.g., compounds 11–12 in ) exhibited higher antimicrobial activity (MIC 150–200 μg/mL) compared to alkyl-chain analogs, suggesting phenyl groups improve target binding .

- Thiophene Linkages : Compounds like N-(6-chloro-benzothiazol-2-yl) thiophene-2-carboxamide () demonstrate that thiophene-thiazole hybrids disrupt bacterial metabolic pathways .

Cytotoxicity

Physicochemical Properties

- Solubility and Stability : Bromine and phenyl groups increase hydrophobicity, reducing aqueous solubility but improving lipid membrane permeability. Crystallographic data () for analogs like ethyl 4-(3-bromo-2-thienyl)-2-oxo-6-phenylcyclohex-3-ene-1-carboxylate suggest planar structures that facilitate π-π stacking, enhancing stability .

Biological Activity

4-(3-Bromo-2-thienyl)-2-phenyl-1,3-thiazole is a compound of significant interest due to its diverse biological activities. Thiazole derivatives have been studied extensively for their potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the biological activity of this specific thiazole derivative, focusing on its mechanisms of action, structure-activity relationships, and relevant case studies.

The biological activity of thiazole derivatives like this compound is often attributed to their ability to interact with various biological targets. These interactions can lead to:

- Inhibition of Enzymes : Many thiazole derivatives exhibit inhibitory effects on key enzymes involved in cancer proliferation and microbial resistance.

- Induction of Apoptosis : Some compounds have been shown to induce programmed cell death in cancer cells through various pathways.

- Antimicrobial Activity : Thiazoles are known for their broad-spectrum antimicrobial properties, affecting both gram-positive and gram-negative bacteria.

Structure-Activity Relationship (SAR)

The structure of this compound plays a crucial role in its biological activity. The presence of the bromine atom and the thiophene ring enhances its interaction with biological targets. SAR studies indicate that modifications to the thiazole ring can significantly impact its potency and selectivity against different cell lines.

| Substituent | Effect on Activity |

|---|---|

| Bromine | Increases potency against cancer cells |

| Thiophene | Enhances binding affinity to target enzymes |

| Phenyl group | Modulates lipophilicity and bioavailability |

Case Studies

Several studies have evaluated the biological activity of thiazole derivatives similar to this compound:

- Anticancer Activity : A study demonstrated that thiazole derivatives exhibited significant cytotoxic effects on various cancer cell lines, including MCF-7 (breast cancer) and HEPG2 (liver cancer). The compound showed an EC50 value indicating potent antiproliferative activity compared to standard chemotherapeutics like doxorubicin .

- Antimicrobial Properties : Research highlighted the antimicrobial efficacy of thiazole derivatives against resistant strains of bacteria. The minimum inhibitory concentration (MIC) values were reported to be significantly lower than those for conventional antibiotics, suggesting potential for development as new antimicrobial agents .

- Mechanistic Insights : Molecular docking studies indicated that this compound forms specific hydrogen bonds with target proteins involved in tumor growth and bacterial resistance mechanisms. This specificity may explain its enhanced biological activity .

Q & A

Q. What are the common synthetic routes for 4-(3-Bromo-2-thienyl)-2-phenyl-1,3-thiazole, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions, including bromination, cyclization, and condensation. For example, thiazole rings are formed via cyclization of 2-aminothiazole precursors with CuBr and n-butyl nitrite in acetonitrile at 333 K, yielding intermediates like 2-bromo-4-phenylthiazole . Solvent choice (e.g., acetonitrile, ethyl acetate) and catalysts (e.g., CuBr) are critical for regioselectivity and yield. Optimization often requires iterative adjustments to temperature (e.g., 333 K for 15 minutes) and stoichiometric ratios, as seen in protocols producing >50% yields .

Q. What spectroscopic and analytical methods are used to validate the structure of this compound?

Key techniques include:

- 1H/13C NMR : To confirm aromatic proton environments and substitution patterns (e.g., thiophene vs. phenyl protons) .

- IR spectroscopy : Identifies functional groups (e.g., C-Br stretching at ~600 cm⁻¹) .

- Elemental analysis : Validates purity by comparing experimental vs. calculated C/H/N/Br/S content (e.g., deviations <0.3% indicate high purity) .

- X-ray crystallography : Resolves bond angles (e.g., thiazole-phenyl dihedral angles ~7.5°) and π-π stacking interactions (3.54 Å S⋯Br contacts) .

Advanced Research Questions

Q. How can computational methods improve the design of derivatives with enhanced bioactivity?

Quantum chemical calculations (e.g., DFT) predict electronic properties (e.g., HOMO-LUMO gaps) and reaction pathways. For example, ICReDD combines reaction path searches with machine learning to optimize conditions for thiazole derivatization, reducing trial-and-error experimentation . Molecular docking studies (e.g., AutoDock Vina) model interactions with biological targets, such as bacterial enzymes or cancer receptors, guiding substitutions at the 3-bromo-thienyl or 2-phenyl positions .

Q. What strategies address contradictions in biological activity data across studies?

Discrepancies in antimicrobial or anticancer results may arise from assay conditions (e.g., bacterial strain variability) or compound solubility. Methodological solutions include:

- Dose-response profiling : Testing across a wider concentration range (e.g., 1–100 µM) to identify true IC₅₀ values .

- Metabolic stability assays : Using liver microsomes to assess if poor activity stems from rapid degradation .

- Structural analogs : Comparing activity of bromo-substituted vs. chloro/methyl derivatives to isolate electronic vs. steric effects .

Q. How do crystal packing interactions influence the compound’s physicochemical properties?

X-ray studies reveal intermolecular forces such as:

- π-π stacking : Between thiazole and phenyl rings (centroid distances ~3.8 Å), enhancing thermal stability .

- Halogen bonding : S⋯Br interactions (3.54 Å) may increase melting points (>320 K) and solubility in polar solvents .

These interactions inform co-crystal engineering for improved bioavailability or solid-state reactivity .

Q. What are the challenges in scaling up synthesis while maintaining regiochemical control?

Large-scale reactions risk side products due to:

- Competitive bromination : Uncontrolled bromine substitution on the phenyl ring. Mitigated by using directing groups (e.g., methoxy) or low-temperature bromination .

- Oxidation of thiophene : Additives like BHT (butylated hydroxytoluene) stabilize the thienyl moiety during prolonged reflux .

Process analytical technology (PAT) tools, such as in-situ FTIR, monitor intermediate formation in real time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.